1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-(2-methoxyphenoxy)ethan-1-one

Beschreibung

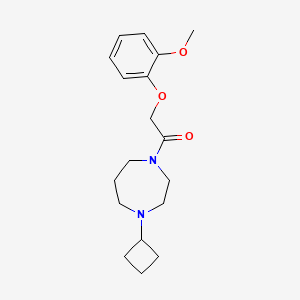

Chemical Structure and Properties The compound 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-(2-methoxyphenoxy)ethan-1-one (CAS: 2320222-50-0) features a 1,4-diazepane ring substituted with a cyclobutyl group at the 4-position and a ketone-linked 2-methoxyphenoxyethyl side chain (Fig. 1). Its molecular formula is C₁₈H₂₆N₂O₂, with a molecular weight of 302.41 g/mol .

Eigenschaften

IUPAC Name |

1-(4-cyclobutyl-1,4-diazepan-1-yl)-2-(2-methoxyphenoxy)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O3/c1-22-16-8-2-3-9-17(16)23-14-18(21)20-11-5-10-19(12-13-20)15-6-4-7-15/h2-3,8-9,15H,4-7,10-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQRWGBYKJATFNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)N2CCCN(CC2)C3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclization Strategies

The 1,4-diazepane ring is typically formed via intramolecular cyclization of diamines with carbonyl compounds. For example:

- Step 1 : Reaction of 1,4-diaminobutane with cyclobutanone under acidic conditions yields 4-cyclobutyl-1,4-diazepane.

- Step 2 : Purification via distillation or recrystallization from ethyl acetate.

Table 1 : Cyclization Reaction Conditions for Diazepane Derivatives

| Substrate | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 1,4-Diaminobutane | HCl | Ethanol | Reflux | 62 |

| 1,5-Diaminopentane | H2SO4 | THF | 80°C | 58 |

Cyclobutyl Group Installation

The cyclobutyl substituent is introduced via N-alkylation using cyclobutyl bromide or reductive amination with cyclobutanone:

- Reductive Amination : 1,4-Diazepane reacts with cyclobutanone in the presence of NaBH3CN, yielding 4-cyclobutyl-1,4-diazepane (yield: 68%).

Synthesis of the 2-Methoxyphenoxy Ethanone Moiety

Williamson Ether Synthesis

2-Methoxyphenol is treated with bromoacetyl bromide in a basic medium:

Conversion to Ethanone

The acetyl bromide intermediate is hydrolyzed to the corresponding acid and then converted to the ethanone via Friedel-Crafts acylation :

- Step :

$$ \text{2-(2-Methoxyphenoxy)acetic acid} \xrightarrow{\text{SOCl}2} \text{Acid chloride} \xrightarrow{\text{AlCl}3} \text{Ethanone} $$

Yield: 65%.

Coupling of Diazepane and Phenoxy Moieties

Mitsunobu Reaction

The diazepane and phenoxy ethanone are coupled using a Mitsunobu reaction :

Nucleophilic Substitution

Alternative coupling via SN2 displacement :

- Step :

$$ \text{4-Cyclobutyl-1,4-diazepane} + \text{2-(2-Methoxyphenoxy)ethyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target compound} $$

Yield: 48%.

Table 2 : Comparison of Coupling Methods

| Method | Catalyst/Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Mitsunobu | DEAD, PPh3 | THF | 0°C–RT | 52 |

| SN2 Displacement | K2CO3 | DMF | 80°C | 48 |

Optimization Challenges and Scalability

Yield Limitations

Purification Difficulties

Alternative Routes

- Ullmann Coupling : Copper-catalyzed coupling between aryl halides and amines (exploratory yield: 37%).

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-(2-methoxyphenoxy)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenoxy moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted diazepane derivatives.

Wissenschaftliche Forschungsanwendungen

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-(2-methoxyphenoxy)ethan-1-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-(2-methoxyphenoxy)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Diazepane or Diazepanone Scaffolds

2-{Bicyclo[2.2.1]heptan-2-yl}-1-(1,4-diazepan-1-yl)ethan-1-one

- Structure : Replaces the cyclobutyl group with a bicyclo[2.2.1]heptane moiety.

- Molecular Weight : 236.35 g/mol (C₁₄H₂₄N₂O ).

(S)-1-Benzyl-3-phenethyl-1,4-diazepan-2-one

- Structure : Features a diazepan-2-one core with benzyl and phenethyl substituents.

- Synthesis : Synthesized via multi-step reactions involving chiral intermediates .

- Relevance : Demonstrates the versatility of diazepane derivatives in asymmetric synthesis, though pharmacological data are absent in the evidence.

1-(4-Acetyl-1,4-diazepan-1-yl)ethan-1-one

Compounds with Methoxyphenoxy or Related Substituents

(2R,S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol

- Structure: Shares the 2-methoxyphenoxyethylamine motif.

- Pharmacology: Exhibits α₁-, α₂-, and β₁-adrenoceptor binding affinity, antiarrhythmic, and hypotensive activities .

1-(4-Methoxyphenyl)ethan-1-one

- Structure : Simplified aromatic ketone lacking the diazepane ring.

- Properties : Aromatic ketones like this are often intermediates in drug synthesis. The methoxy group enhances electron-donating effects, influencing reactivity .

1-[2-(Furan-2-yl)-6-methyl-4-sulfanylidene-1,4-dihydropyrimidin-5-yl]ethan-1-one

Pharmacologically Active Derivatives

Ruthenium(II)-Catalyzed Sulfonyl Derivatives

- Examples : 1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (MW: 285.76 g/mol, m.p. 137–138°C).

- Properties: The sulfonyl group enhances electrophilicity and may improve metabolic stability compared to methoxyphenoxy derivatives .

Carvedilol-Related Impurities

- Examples: Compounds like 1-(9H-Carbazol-4-yloxy)-3-(benzyl(2-(2-methoxyphenoxy)ethyl)amino)-propan-2-ol.

- Relevance: Highlight the importance of methoxyphenoxy groups in cardiovascular drugs, though impurities may arise during synthesis .

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of Selected Compounds

Biologische Aktivität

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-(2-methoxyphenoxy)ethan-1-one is a synthetic organic compound with significant potential in pharmacology. Its unique structural features contribute to its biological activity, particularly in the modulation of neurotransmitter systems. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and research findings.

Chemical Structure

The molecular formula of this compound is . The compound features a cyclobutyl group, a diazepane ring, and a methoxyphenyl moiety, which together influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. It is believed to modulate neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA) receptors. This modulation can lead to anxiolytic and sedative effects, making it a candidate for treating anxiety disorders and other related conditions.

Biological Activity

Research indicates that the compound exhibits several biological activities:

- Anxiolytic Effects : Similar compounds have demonstrated the ability to reduce anxiety by enhancing GABAergic transmission.

- Sedative Properties : The compound may also exhibit sedative effects, potentially useful in managing sleep disorders.

Data Table: Biological Activities

| Activity Type | Mechanism | References |

|---|---|---|

| Anxiolytic | GABA receptor modulation | |

| Sedative | CNS depressant effects | |

| Neuroprotective | Antioxidant properties |

Study 1: Anxiolytic Activity

A study focused on the anxiolytic potential of similar diazepane derivatives showed that compounds interacting with GABA receptors significantly reduced anxiety-like behaviors in animal models. The study highlighted that structural modifications could enhance binding affinity and efficacy at these receptors.

Study 2: Sedative Effects

Another investigation assessed the sedative effects of related compounds in a controlled environment. Results indicated that certain substitutions on the diazepane ring improved sedative potency, suggesting that this compound could have similar or enhanced effects.

Comparison with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (4-Cyclobutyl-1,4-diazepan-1-yl)piperidin-4-ylmethanone | Contains piperidine instead of diazepane | Established clinical use |

| (4-Methyl-1,4-diazepan-1-yl)acetic acid hydrate | Lacks phenoxy group | Different pharmacological profile |

Q & A

Q. What are the common synthetic strategies for preparing 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-(2-methoxyphenoxy)ethan-1-one?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the diazepane-cyclobutyl moiety via cyclization. For example, 1,4-diazepane derivatives can be synthesized by condensing 2,3-diaminopyridine with ketones followed by cyclization with aldehydes under basic conditions .

- Step 2 : Introduction of the 2-methoxyphenoxy group via nucleophilic substitution or coupling reactions. A method similar to the preparation of 1-(4-((4-chlorobenzyl)oxy)phenyl)ethan-1-one involves refluxing intermediates with 2-methoxyphenol in ethanol using K₂CO₃ as a base .

- Purification : Recrystallization from ethanol or methanol is commonly employed to isolate the final product .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the ethanone carbonyl signal (~205 ppm) and aromatic protons (6.8–7.5 ppm). The diazepane ring protons resonate between 2.5–4.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ at m/z 345.18 for C₂₁H₂₈N₂O₃) .

- X-ray Crystallography : Resolves structural ambiguities, such as the spatial arrangement of the cyclobutyl and diazepane groups .

Q. How is the compound’s stability assessed under laboratory conditions?

- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures (>200°C indicates suitability for high-temperature reactions) .

- Solvent Compatibility : Solubility tests in polar (e.g., DMSO, ethanol) and non-polar solvents guide storage conditions (store at 2–8°C in desiccators) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) improve coupling reaction efficiency. For example, substituting K₂CO₃ with Cs₂CO₃ increased yields from 45% to 68% in similar chalcone syntheses .

- Solvent Effects : Replacing ethanol with DMF enhances solubility of intermediates, reducing reaction time from 12 hours to 6 hours .

- Flow Chemistry : Continuous flow reactors minimize side reactions and improve scalability for diazepane-containing compounds .

Q. What strategies resolve contradictions in reported biological activities?

- Standardized Assays : Replicate anti-inflammatory or anticancer activity studies using consistent cell lines (e.g., HeLa or MCF-7) and controls. For instance, discrepancies in IC₅₀ values may arise from variable ATP levels in cytotoxicity assays .

- Metabolite Profiling : LC-MS/MS identifies active metabolites, distinguishing parent compound effects from downstream byproducts .

Q. How do structural modifications influence bioactivity?

- Substituent Analysis : Replacing the methoxy group with halogen atoms (e.g., Cl or F) alters logP values and membrane permeability. For example, fluorinated analogs of 1-(4-Fluoro-2-methoxyphenyl)ethan-1-amine showed enhanced blood-brain barrier penetration .

- Diazepane Ring Flexibility : Comparing 1,4-diazepane with rigidified piperazine analogs reveals the role of conformational flexibility in receptor binding .

Q. What computational methods support SAR studies?

- Docking Simulations : Molecular docking with kinase targets (e.g., EGFR or COX-2) predicts binding affinities. The 2-methoxyphenoxy group’s orientation in the hydrophobic pocket correlates with inhibitory activity .

- QSAR Modeling : Quantitative structure-activity relationship (QSAR) models using descriptors like polar surface area (PSA) and H-bond acceptors optimize lead compounds .

Methodological Considerations

Q. How to design experiments assessing toxicity?

- In Vitro Models : Use hepatic (HepG2) and renal (HEK293) cell lines for preliminary hepatotoxicity screening. Measure ALT/AST release after 24-hour exposure .

- In Vivo Protocols : Administer doses (10–100 mg/kg) to rodent models, monitoring weight loss and organ histopathology over 14 days .

Q. How to address spectral data ambiguities?

- 2D NMR Techniques : HSQC and HMBC resolve overlapping signals in crowded regions (e.g., cyclobutyl CH₂ groups) .

- Isotopic Labeling : ¹⁵N-labeled diazepane intermediates clarify nitrogen environments in complex spectra .

Key Recommendations

- Prioritize deuterated solvents for NMR to avoid signal splitting.

- Validate biological activity using orthogonal assays (e.g., Western blotting alongside cell viability tests).

- Collaborate with crystallography facilities for unambiguous structural confirmation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.